6-Amino-2-fluoro-3-methoxybenzaldehyde
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Overview
Description
6-Amino-2-fluoro-3-methoxybenzaldehyde is an organic compound with the molecular formula C8H8FNO2 and a molecular weight of 169.15 g/mol It is a derivative of benzaldehyde, featuring an amino group at the 6th position, a fluorine atom at the 2nd position, and a methoxy group at the 3rd position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2-fluoro-3-methoxybenzaldehyde typically involves multi-step organic reactions. One common method starts with the nitration of 2-fluoro-3-methoxybenzaldehyde to introduce a nitro group at the 6th position. This is followed by a reduction reaction to convert the nitro group to an amino group, resulting in the formation of this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
6-Amino-2-fluoro-3-methoxybenzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired substitution product
Major Products Formed
Oxidation: 6-Amino-2-fluoro-3-methoxybenzoic acid
Reduction: 6-Amino-2-fluoro-3-methoxybenzyl alcohol
Substitution: Products vary based on the nucleophile used
Scientific Research Applications
6-Amino-2-fluoro-3-methoxybenzaldehyde has several applications in scientific research:
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in the design of anti-inflammatory and anticancer agents.
Industry: It is used in the production of specialty chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of 6-Amino-2-fluoro-3-methoxybenzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the amino, fluoro, and methoxy groups can influence its binding affinity and specificity, affecting the overall biological response .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-3-methoxybenzaldehyde: Lacks the amino group, making it less reactive in certain substitution reactions.
2-Fluoro-6-methoxybenzaldehyde: Has the methoxy group at a different position, altering its chemical properties and reactivity.
6-Bromo-2-fluoro-3-methoxybenzaldehyde: Contains a bromine atom instead of an amino group, leading to different reactivity and applications.
Uniqueness
6-Amino-2-fluoro-3-methoxybenzaldehyde is unique due to the presence of both an amino group and a fluorine atom on the benzene ring. This combination of functional groups provides a distinct set of chemical properties, making it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C8H8FNO2 |
---|---|
Molecular Weight |
169.15 g/mol |
IUPAC Name |
6-amino-2-fluoro-3-methoxybenzaldehyde |
InChI |
InChI=1S/C8H8FNO2/c1-12-7-3-2-6(10)5(4-11)8(7)9/h2-4H,10H2,1H3 |
InChI Key |
SEBKMOVFPXYCBN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)N)C=O)F |
Origin of Product |
United States |
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